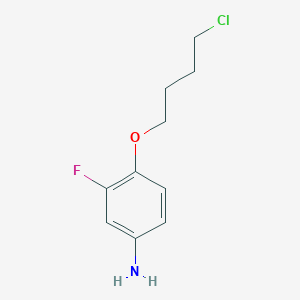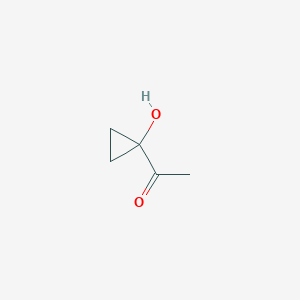
1-(1-Hydroxycyclopropyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Hydroxycyclopropyl)ethanone is an organic compound with the molecular formula C5H8O2 It features a cyclopropyl ring substituted with a hydroxy group and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-hydroxycyclopropyl)ethanone typically involves the reaction of cyclopropyl ketones with appropriate reagents to introduce the hydroxy group. One common method is the hydroxylation of cyclopropyl ketones using oxidizing agents under controlled conditions. For instance, the reaction of cyclopropyl methyl ketone with hydroxylamine can yield 1-(1-hydroxycyclopropyl)ethanone .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 1-(1-Hydroxycyclopropyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclopropyl alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Cyclopropyl carboxylic acids or ketones.
Reduction: Cyclopropyl alcohols.
Substitution: Various substituted cyclopropyl derivatives.
科学的研究の応用
1-(1-Hydroxycyclopropyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-hydroxycyclopropyl)ethanone involves its interaction with molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropyl ring’s strain can also affect the compound’s reactivity and interactions with biological molecules .
類似化合物との比較
Cyclopropyl methyl ketone: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Cyclopropyl carbinol: Contains a hydroxy group but lacks the ethanone moiety, leading to different reactivity and applications.
Uniqueness: 1-(1-Hydroxycyclopropyl)ethanone is unique due to the presence of both a hydroxy group and an ethanone moiety on the cyclopropyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C5H8O2 |
|---|---|
分子量 |
100.12 g/mol |
IUPAC名 |
1-(1-hydroxycyclopropyl)ethanone |
InChI |
InChI=1S/C5H8O2/c1-4(6)5(7)2-3-5/h7H,2-3H2,1H3 |
InChIキー |
WKMJEXPYKFWEFQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1(CC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


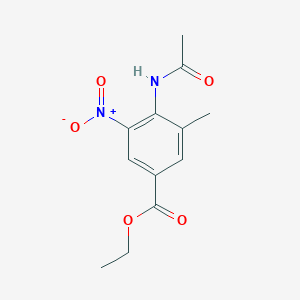
![N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide](/img/structure/B13888707.png)
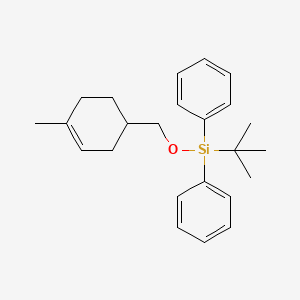
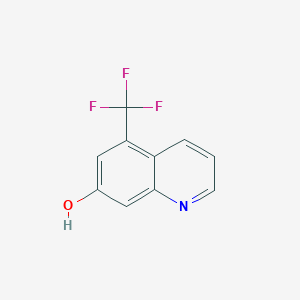
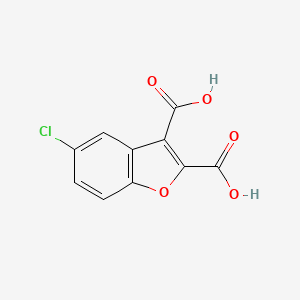
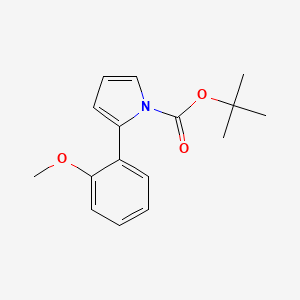
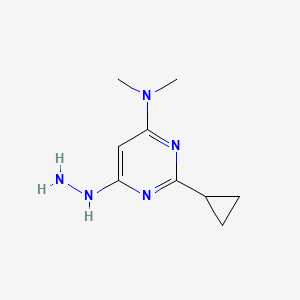
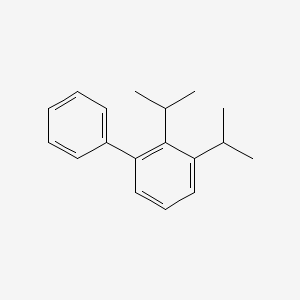
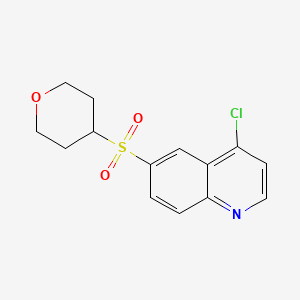

![2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13888761.png)
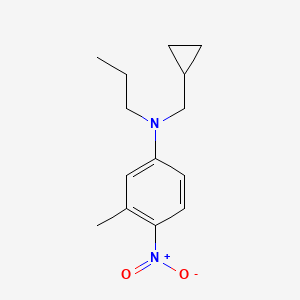
![3,4,5-Trihydroxy-6-[4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid;hydrochloride](/img/structure/B13888773.png)
